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Ethanediamide, N,N'-dipropyl-: A Technical Monograph for Pharmaceutical Applications

Executive Summary

Ethanediamide, N,N'-dipropyl- (CAS: 1608-47-5), commonly referred to as N,N'-
dipropyloxamide, is a symmetric diamide derived from oxalic acid. While historically utilized as
a ligand in coordination chemistry and a precursor in organic synthesis, its relevance in modern
drug development lies in its supramolecular self-assembly properties.[1]

The compound features a rigid oxamide core flanked by flexible propyl chains.[1] This specific
architecture facilitates strong intermolecular hydrogen bonding (N-H---O), enabling the
formation of stable ribbons and sheets in the solid state. For pharmaceutical scientists, this
material is of high interest as a structural motif for crystal engineering, a potential low-
molecular-weight organogelator (LMWG) for drug delivery systems, and a stable
pharmacophore scaffold with tunable lipophilicity.

Physicochemical Profile

The following data consolidates experimental values and structural descriptors essential for
formulation and pre-clinical assessment.
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Property Value | Description Source | Context
Chemical Formula CsH16N202 Stoichiometry

Molecular Weight 172.23 g/mol -

Appearance White crystalline solid Recrystallized from methanol
Melting Point 161.8 °C (Experimental) Confirmed via DSC/Capillary

[1]

Crystal System

Triclinic, Space Group P-1

Single Crystal XRD [1]

Solubility (25°C)

Soluble: Methanol, Ethanol,
DMSOInsoluble: Water,

Amphiphilic nature

Hexane
Estimated (Consensus of
LogP (Predicted) ~0.8-1.2 amide hydrophilicity vs. propyl
lipophilicity)
H-Bond Donors 2 (Amide N-H) Critical for self-assembly

H-Bond Acceptors

2 (Carbonyl O)

Critical for self-assembly

Structural Insight: The molecule adopts a trans conformation around the central C-C bond of

the oxalyl unit, maximizing the distance between the bulky propyl groups. This planar

conformation is stabilized by intramolecular hydrogen bonding and is the primary driver for its

high melting point relative to its molecular weight.[1]

Synthesis & Purification Protocol

Causality & Rationale: The synthesis utilizes a nucleophilic acyl substitution reaction.[1]

Ethanol is selected as the solvent because it solubilizes the amine reactant but allows the

diamide product to precipitate upon cooling, driving the equilibrium forward and simplifying

purification (Le Chatelier's principle).

Reagents:

» Diethyl oxalate (1.50 g, 10.3 mmol)[2]

© 2026 BenchChem. All rights reserved. 2/7

Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/70690
https://pubchem.ncbi.nlm.nih.gov/compound/70690
https://www.mdpi.com/1422-8599/2024/1/M1753
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295042?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e n-Propylamine (1.22 g, 20.6 mmol)[2]

» Ethanol (Absolute, 10 mL)

Step-by-Step Methodology:

e Preparation: Dissolve n-propylamine (2.0 equiv) in 5 mL of absolute ethanol in a round-
bottom flask equipped with a magnetic stir bar.

« Addition: Dilute diethyl oxalate (1.0 equiv) in 5 mL of ethanol. Add this solution dropwise to
the amine solution at room temperature.

o Note: The reaction is exothermic; dropwise addition prevents thermal runaway and side-
product formation.[1]

o Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) with stirring
for 12 hours (overnight).

o Mechanism:[3][4] Reflux ensures complete conversion of the intermediate ethyl
propyloxamate to the final diamide.

« |solation: Allow the reaction mixture to cool slowly to room temperature. The product will
crystallize as a white solid.[1][5]

« Filtration: Filter the solid using a Gooch funnel or sintered glass frit.

e Washing: Wash the filter cake with cold n-hexane (2 x 5 mL) to remove unreacted amine and
residual ethanol.

 Purification (Recrystallization): Dissolve the crude solid in minimal boiling methanol. Allow to
cool slowly to grow needle-shaped crystals suitable for X-ray diffraction.[1][5]

e Drying: Air dry or vacuum dry at 40°C.[1]

o Expected Yield: ~71% [1].[1][6]

Visualizing the Synthesis Pathway
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Figure 1: Step-wise nucleophilic acyl substitution mechanism yielding N,N'-dipropyloxamide.

Supramolecular Assembly & Material Science

The defining feature of N,N'-dipropyloxamide is its ability to form robust hydrogen-bonded
networks.[1] This property is exploited in crystal engineering and gelation.[1]

Self-Assembly Mechanism

In the solid state (Triclinic P-1), the molecules arrange into 1D ribbons running along the b-axis.

e Primary Interaction: Intermolecular Hydrogen Bonds between the amide proton (N-H) of one
molecule and the carbonyl oxygen (C=0) of a neighbor.

o Geometry: The oxamide core remains planar, acting as a rigid strut, while the propyl chains
extend outward, providing lipophilic shielding.

This "Ribbon" architecture is characteristic of oxamide gelators, where these ribbons entangle
to immobilize solvents, creating supramolecular gels.

Visualizing the H-Bond Network
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Figure 2: Schematic of the R2,2(10) hydrogen bonding motif forming infinite 1D ribbons.

Pharmaceutical Applications & Safety
Drug Delivery Potential

« Organogelators: Due to the amphiphilic structure (hydrophilic core, lipophilic tails), N,N'-
dipropyloxamide analogs are investigated as gelators for injectable drug delivery. The gel
state can act as a depot for sustained release of hydrophobic drugs [2].[1]

o Co-Crystals: The amide groups are excellent hydrogen bond donors/acceptors, making this
compound a candidate co-former to improve the solubility or stability of Active
Pharmaceutical Ingredients (APIs) via co-crystallization.

Safety Profile

e Hazard Classification: Irritant (Skin/Eye).[1]
+ Handling: Standard PPE (gloves, goggles) is required.[1]

» Toxicity: While specific LD50 data for this CAS is limited, structurally similar aliphatic amides
generally exhibit low acute toxicity but can be irritating to mucous membranes.[1]
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* Metabolic Stability: The oxamide bond is relatively stable to hydrolysis compared to simple
amides, potentially offering longer residence times in biological media.

References
e Pintus, A., et al. (2023).[1] "N,N'-Dipropyloxamide."[1][2][3][5] Molbank, 2023(4), M1756.

e Fages, F, et al. (2020).[1] "Low Molecular Weight Organogelators.”[1] Topics in Current
Chemistry. (Contextual grounding on oxamide gelators).

¢ PubChem Database. "N,N'-Dipropyloxamide (Compound)."[1] National Center for
Biotechnology Information.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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